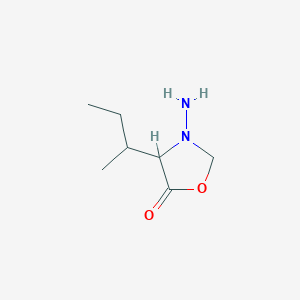

3-Amino-4-(sec-butyl)oxazolidin-5-one

Description

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The nuclear magnetic resonance spectral analysis of 3-Amino-4-(sec-butyl)oxazolidin-5-one reveals characteristic resonances corresponding to the oxazolidinone ring protons and the sec-butyl side chain. Proton NMR spectra typically show multiplets corresponding to methylene and methine protons adjacent to heteroatoms, with chemical shifts influenced by the electron-withdrawing carbonyl and amino groups. Carbon-13 NMR spectra confirm the presence of the carbonyl carbon at a downfield position, with signals for ring carbons and the sec-butyl substituent appearing at expected chemical shifts. These assignments are consistent with analogous oxazolidinone derivatives and enable confirmation of ring integrity and substitution patterns.

Infrared (IR) and Raman Vibrational Signatures

Infrared spectroscopy of this compound exhibits strong absorptions attributable to the carbonyl stretching vibration of the oxazolidinone ring, typically observed near 1750 cm⁻¹, indicative of the lactam functional group. Additional bands in the region of 3200–3500 cm⁻¹ correspond to N–H stretching vibrations from the amino substituent. Raman spectra complement IR data by providing vibrational modes associated with ring deformation and C–N stretching, confirming the molecular framework and functional group presence.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals fragmentation patterns characteristic of oxazolidinone derivatives. The molecular ion peak corresponds to the intact molecule, while major fragment ions result from cleavage at the oxazolidinone ring and side chain. Common fragmentations include loss of the amino group or cleavage adjacent to the carbonyl, producing ions that help elucidate the molecular structure. Studies utilizing stable isotope labeling and high-resolution mass spectrometry have enabled detailed proposals of fragmentation pathways, assisting in distinguishing isomeric forms and confirming substituent positions.

Computational Chemistry Approaches

Density Functional Theory (DFT) Simulations

Density functional theory simulations provide optimized geometries of this compound that closely match experimental crystallographic data. Calculations at appropriate functional and basis set levels predict bond lengths, angles, and dihedral parameters consistent with X-ray diffraction results. DFT also facilitates the prediction of vibrational frequencies, which correlate well with observed IR and Raman spectra after applying scaling factors. These simulations offer insights into the electronic structure and stability of the molecule, supporting experimental findings and aiding in the interpretation of spectroscopic data.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis based on DFT calculations reveals the distribution of electron density within this compound. The highest occupied molecular orbital is primarily localized on the nitrogen and oxygen atoms of the oxazolidinone ring, while the lowest unoccupied molecular orbital extends over the carbonyl and adjacent carbons. Electron density mapping illustrates regions of nucleophilicity and electrophilicity, highlighting the influence of the amino substituent and sec-butyl group on the molecule's reactivity. These computational insights complement spectroscopic and crystallographic data, providing a comprehensive understanding of the compound's electronic properties.

Data Table: Selected Structural and Spectroscopic Parameters of this compound

| Parameter | Value / Description | Method |

|---|---|---|

| Space group | Monoclinic P2_1 (No. 4) | X-ray diffraction |

| Ring conformation | Shallow envelope | X-ray diffraction |

| Bond-angle sum at N (°) | 354.5 | X-ray diffraction |

| Torsion angle C1–N1–C9–O3 (°) | 164.7 | X-ray diffraction |

| Dihedral angle (ring to substituent) (°) | 61.3 | X-ray diffraction |

| Carbonyl stretching frequency (cm⁻¹) | ~1750 | Infrared spectroscopy |

| N–H stretching frequency (cm⁻¹) | 3200–3500 | Infrared spectroscopy |

| Molecular ion peak (m/z) | Corresponding to molecular weight | Mass spectrometry |

| Major fragment ions | Loss of amino group, ring cleavage fragments | Mass spectrometry |

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-amino-4-butan-2-yl-1,3-oxazolidin-5-one |

InChI |

InChI=1S/C7H14N2O2/c1-3-5(2)6-7(10)11-4-9(6)8/h5-6H,3-4,8H2,1-2H3 |

InChI Key |

PFOWDWZBNOFQDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)OCN1N |

Origin of Product |

United States |

Preparation Methods

Condensation of Aromatic Carbamates or Isocyanates with Epoxide or Halohydrin Derivatives

Method Description : The most established method involves the condensation of an aromatic carbamate or aromatic isocyanate with a chiral three-carbon reagent such as a glycidyl derivative (epoxide) or a halohydrin bearing a protected amine group. This reaction forms the oxazolidinone ring with the desired substitution pattern.

-

- Aromatic carbamate (Ar-HN-C(=O)-OR) or aromatic isocyanate (Ar-N=C=O)

- (S)- or (R)-configured epoxides such as S-glycidylacetamide or protected amino epoxides

- Strong bases like n-butyllithium, lithium diisopropylamide, or lithium hexamethyldisilazide to generate nucleophilic anions

- Solvents such as tetrahydrofuran (THF) at low temperatures (-78°C to -40°C) to control stereochemistry

- Subsequent warming to room temperature to complete ring closure

-

- Generation of nucleophilic carbamate anion by treatment with a strong base.

- Nucleophilic attack on the epoxide or halohydrin to form the oxazolidinone ring.

- Hydrolysis or cleavage of protecting groups to reveal the free amine.

- Optional acylation or further functionalization of the amino group.

Stereochemical Control : The use of enantiomerically pure epoxides or halohydrins ensures the formation of the (S)- or (R)-enantiomer of the oxazolidinone, which is critical since the (S)-enantiomers generally exhibit higher antibiotic activity.

Example : The condensation of a carbamate with (S)-glycidylacetamide in the presence of n-butyllithium in THF at -78°C, followed by warming to 20-25°C, yields 5-(S)-acetamidomethyl-oxazolidinones, which can be converted to the target amino-oxazolidinone by subsequent deprotection and amination steps.

Multi-Step Functional Group Transformations from Hydroxymethyl-Oxazolidinones

Method Description : Starting from 5-(R)-hydroxymethyl-oxazolidinones, the hydroxyl group is converted into an amino group through a sequence of mesylation, azide displacement, reduction, and acetylation.

-

- Mesylation : Treatment of the hydroxymethyl group with methanesulfonyl chloride to form a good leaving group.

- Azide Displacement : Nucleophilic substitution with sodium azide to introduce the azide group.

- Reduction : Catalytic hydrogenation or treatment with trimethylphosphite to reduce the azide to an amine.

- Acetylation : Acetylation of the free amine to yield the acetamidomethyl derivative.

Advantages : This method allows for the introduction of the amino group with high regio- and stereoselectivity and is well-documented in the literature for preparing pharmacologically active oxazolidinones.

One-Pot Processes for (S)-Oxazolidinone Synthesis

Method Description : Some patents disclose a one-pot process involving:

- Reaction of a carbamate with an (S)-t-butylcarbamyl secondary alcohol or epoxide in the presence of a lithium cation and a strong base.

- Acidic workup to remove protecting groups.

- Acylation or thioacylation of the free amine to yield the final product.

-

- Base with conjugate acid pKa > 8 (e.g., lithium t-butoxide)

- Solvents like methanol or THF

- Temperature control from -78°C to room temperature

Outcome : This method streamlines the synthesis, reducing the number of purification steps and improving overall yield and stereochemical purity.

Experimental Data and Optimization

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Carbamate anion generation | n-Butyllithium, THF | -78 to -40 | 85-90 | Low temperature critical for selectivity |

| Epoxide ring opening | (S)-glycidylacetamide | -78 to 25 | 80-88 | Stereospecific ring closure |

| Mesylation | Methanesulfonyl chloride, base | 0 to 25 | 90 | Converts hydroxyl to mesylate |

| Azide displacement | Sodium azide | 25 | 75-85 | Nucleophilic substitution |

| Azide reduction | H2, PtO2 catalyst or trimethylphosphite | 25 | 90 | Converts azide to amine |

| Acetylation | Acetic anhydride or acetyl chloride | 0 to 25 | 85-90 | Protects amine as acetamide |

Solvent and Base Effects

- Use of THF and DMF as solvents has been shown to improve solubility and reaction rates.

- Bases such as lithium t-butoxide and n-butyllithium are preferred for their strong basicity and ability to generate reactive anions.

- Stirring at room temperature with LiOH in DMF has been reported to give optimal yields in related oxazolidinone syntheses.

Additional Notes on Stereochemistry and Purification

- The (S)-enantiomer of 3-Amino-4-(sec-butyl)oxazolidin-5-one is preferred due to its superior biological activity.

- Enantiomeric purity is typically ensured by using chiral starting materials such as (S)-epichlorohydrin or (S)-glycidyl derivatives.

- Purification often involves chromatographic techniques to isolate crystalline epoxide intermediates and final oxazolidinone products.

Summary Table of Preparation Routes

| Method Type | Key Reagents | Temperature Range (°C) | Advantages | Limitations |

|---|---|---|---|---|

| Carbamate + Chiral Epoxide | Aromatic carbamate, n-BuLi, (S)-glycidylacetamide | -78 to 25 | High stereoselectivity, well-established | Multi-step, requires low temp control |

| Hydroxymethyl Oxazolidinone Functionalization | Mesyl chloride, NaN3, H2/PtO2, Ac2O | 0 to 25 | High regioselectivity, versatile | Multi-step, hazardous azide handling |

| One-Pot Carbamate + Protected Alcohol/Epoxide | Carbamate, Li t-butoxide, acid, acylating agent | -78 to 25 | Streamlined, fewer purifications | Requires precise base and acid control |

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(sec-butyl)oxazolidin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Antimicrobial Properties

Oxazolidinones, including 3-Amino-4-(sec-butyl)oxazolidin-5-one, are recognized for their broad-spectrum antimicrobial activity. They are particularly effective against Gram-positive bacteria and have been developed as alternatives to traditional antibiotics. A study highlighted the efficacy of linezolid analogs, which include oxazolidinone derivatives, against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . The structure-activity relationship (SAR) studies have shown that modifications at the C-ring can enhance their uptake and activity against various pathogens .

Antibiotic Development

The primary application of this compound is in the development of new antibiotics. Its structural features allow it to inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing translation. This mechanism is crucial in treating infections caused by antibiotic-resistant bacteria .

Potential in Treating Neurological Disorders

Emerging research suggests that oxazolidinones may have applications beyond antimicrobial activity. Some derivatives have shown promise in inhibiting beta-secretase enzymes (BACE1 and BACE2), which are implicated in Alzheimer's disease pathology. By modulating amyloid-beta production, these compounds could potentially serve as therapeutic agents for neurodegenerative diseases .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of oxazolidinone derivatives:

-

Case Study 1: Efficacy Against Resistant Strains

A study demonstrated that specific analogs of linezolid exhibited high efficacy against multi-drug resistant E. coli and Pseudomonas aeruginosa. The research focused on optimizing the molecular structure to enhance permeability and reduce efflux pump activity . -

Case Study 2: Neuroprotective Effects

Another investigation revealed that certain oxazolidinone derivatives could inhibit BACE1 activity effectively, leading to reduced amyloid plaque formation in cellular models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Amino-4-(sec-butyl)oxazolidin-5-one involves its interaction with specific molecular targets. In biological systems, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth . The compound’s unique structure allows it to interact with various enzymes and receptors, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Analogs in the Oxazolidinone Family

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Key Observations:

- Electronic Effects: The amino group enhances nucleophilicity, enabling participation in Schiff base reactions, whereas nitro groups (e.g., in BIPNO5) improve electron-withdrawing properties for corrosion inhibition .

- Stability : Oxazolidin-5-ones are prone to hydrolysis under aqueous conditions, as demonstrated by reduced stability in water-based reactions .

Comparison with Isoxazol-5-one Derivatives

Isoxazol-5-ones (e.g., and ) share a similar heterocyclic core but differ in ring oxygen placement and substituents. For example, 4-Benzyl-4-fluoro-3-phenylisoxazol-5(4H)-one () lacks the lactam structure of oxazolidinones, reducing its ability to act as a hydrogen-bond donor. This structural difference limits its utility in chiral templating compared to oxazolidin-5-ones .

Role of the sec-Butyl Group

Table 2: Impact of Alkyl Substituents on Compound Properties

- Synthetic Utility: The branched sec-butyl group in oxazolidinones enhances diastereoselectivity in alkylation reactions compared to linear alkyl chains .

Biological Activity

3-Amino-4-(sec-butyl)oxazolidin-5-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 142.20 g/mol

CAS Number: 60532-37-0

The oxazolidinone structure is significant for its role in various pharmacological activities, particularly as an antibiotic.

This compound exhibits its biological activity primarily through:

- Inhibition of Protein Synthesis: It binds to the bacterial ribosome, inhibiting protein synthesis which is crucial for bacterial growth and replication.

- Targeting Gram-positive Bacteria: The compound has shown efficacy against Gram-positive pathogens, including strains resistant to conventional antibiotics.

Antibacterial Activity

The antibacterial properties of this compound have been investigated in various studies. Its activity against different bacterial strains is summarized in the following table:

Structure–Activity Relationship (SAR)

Research has indicated that minor modifications to the oxazolidinone structure can significantly impact its antibacterial potency. For instance, the introduction of different alkyl groups has been shown to enhance membrane permeability and target engagement, leading to improved efficacy against resistant bacterial strains .

Case Studies

-

Study on Gram-negative Pathogens:

A recent study assessed the activity of various oxazolidinone derivatives, including this compound, against Gram-negative bacteria such as E. coli and P. aeruginosa. The findings indicated that while traditional oxazolidinones had limited effects on these pathogens due to permeability issues, the sec-butyl derivative exhibited enhanced activity by overcoming efflux mechanisms . -

Clinical Implications:

In clinical settings, compounds similar to this compound have been evaluated for their potential use in treating infections caused by multidrug-resistant organisms. The compound's ability to inhibit protein synthesis at low concentrations makes it a candidate for further development as a therapeutic agent .

Q & A

Basic: What synthetic methodologies are reported for oxazolidin-5-one derivatives, and how can they be adapted for 3-Amino-4-(sec-butyl)oxazolidin-5-one?

Answer:

Oxazolidin-5-one derivatives are typically synthesized via cyclization reactions between amino acids and aldehyde/ketone precursors. For example, Streptomyces venezuelae biosynthesizes oxazolidin-5-ones under nutrient-limited conditions by reacting amino acids with biosynthesized aldehydes, forming reactive aldimines that cyclize (Fig. 25 in ). For synthetic adaptation:

- Method 1 : Use (2-oxo-3-substituted-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate intermediates, as demonstrated in the synthesis of oxazolidinone-based heterocycles (e.g., 24.79% yield achieved via nucleophilic substitution) .

- Method 2 : Introduce sec-butyl groups via alkylation of oxazolidinone precursors under anhydrous conditions, monitoring reaction progress using NMR (δ 1.75–1.82 ppm for sec-butyl protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.